

Addressing limited water solubility of TS 155-2 in assays

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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769676

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Technical Support Center: TS 155-2

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing challenges related to the limited water solubility of **TS 155-2** in experimental assays.

Properties of TS 155-2

TS 155-2 is a macrocyclic lactone and a bafilomycin analogue with known biological activities, including the inhibition of thrombin-stimulated calcium entry into cells and V-ATPase activity.[1][2][3][4][5] Its utility in aqueous-based assays can be challenging due to its hydrophobic nature.

Property	Data	Reference
CAS Number	1314486-37-7	
Molecular Formula	C39H60O11	
Molecular Weight	704.9 g/mol	
Appearance	White solid	
Purity	>95% by HPLC	
Long-Term Storage	-20°C	

Frequently Asked Questions (FAQs)

Q1: What is **TS 155-2** and what is its mechanism of action?

TS 155-2 is a macrocyclic lactone antibiotic produced by *Streptomyces* species. Its primary reported mechanisms of action include:

- **Inhibition of Calcium Entry:** It blocks the influx of calcium (Ca^{2+}) into cells that is stimulated by thrombin. Thrombin typically triggers a signaling cascade involving phospholipase C (PLC) and the generation of inositol 1,4,5-trisphosphate (IP3), which releases calcium from internal stores and promotes calcium influx from the extracellular space.
- **V-ATPase Inhibition:** As a bafilomycin analogue, **TS 155-2** inhibits Vacuolar-type H^{+} -ATPase (V-ATPase) activity. V-ATPases are proton pumps involved in the acidification of various intracellular compartments.

Q2: What are the solubility characteristics of **TS 155-2**?

TS 155-2 has limited water solubility but is soluble in several organic solvents. This property is critical when preparing solutions for in vitro and cell-based assays.

Solvent	Solubility	Reference
Water	Limited	
DMSO	Soluble	
Ethanol	Soluble	
Methanol	Soluble	
DMF	Soluble	

Q3: What is the recommended procedure for preparing a stock solution of **TS 155-2**?

For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

- Weigh the desired amount of **TS 155-2** solid.

- Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).
- Facilitate dissolution by vortexing and, if necessary, sonicating or gently warming the solution in a 37°C water bath.
- Visually inspect the solution to ensure all solid particles have completely dissolved before use.

Q4: How should I store stock solutions of **TS 155-2**?

To maintain compound integrity and prevent solvent evaporation or water absorption, stock solutions should be stored under the following conditions:

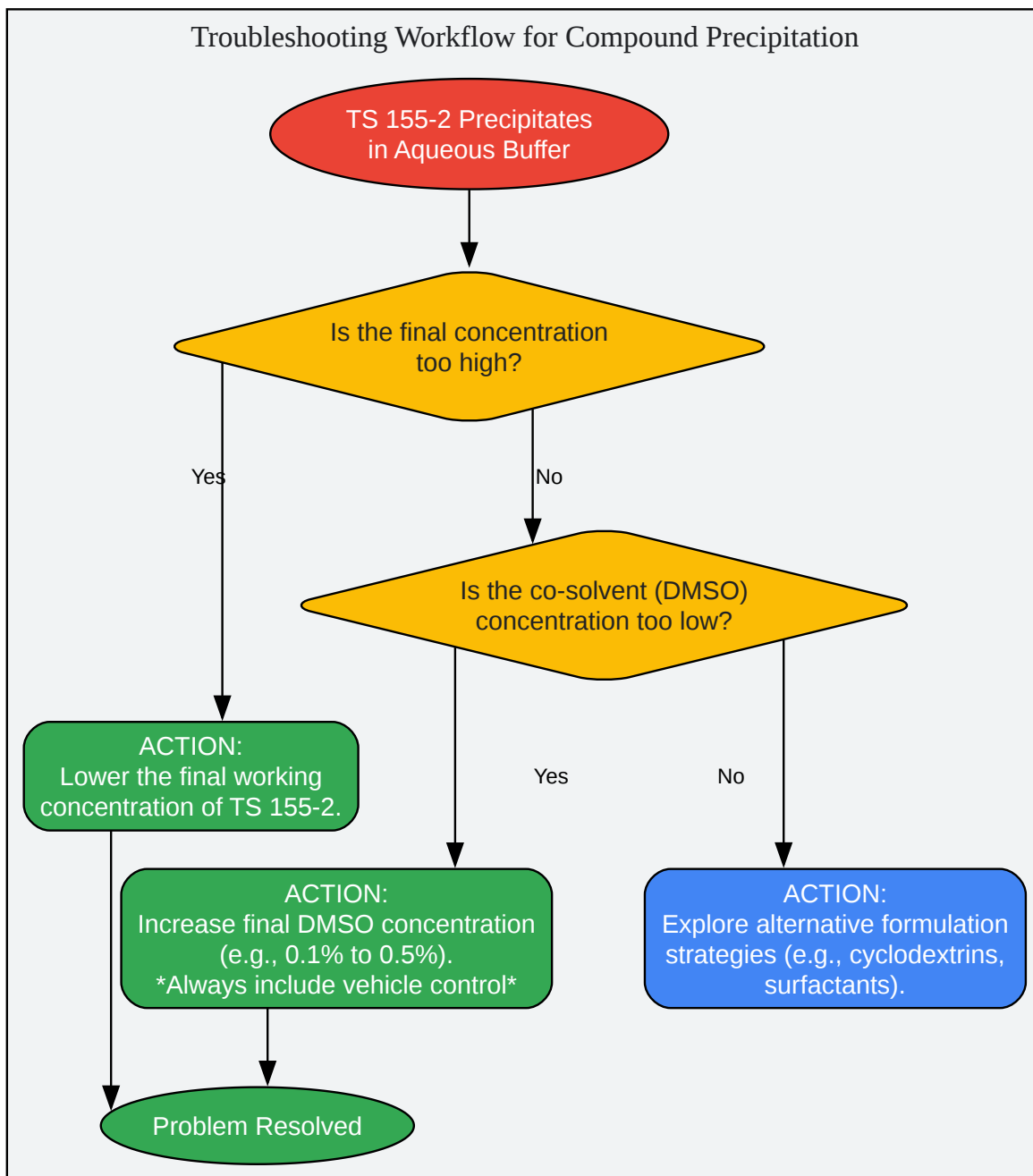
- Temperature: Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
- Aliquoting: It is highly recommended to divide the stock solution into smaller, single-use aliquots. This practice prevents degradation caused by repeated freeze-thaw cycles.
- Light-Sensitivity: For light-sensitive compounds, storing aliquots in amber-colored vials or wrapping them in aluminum foil is essential.

Troubleshooting Guide

This guide addresses the most common issue encountered when using **TS 155-2**: precipitation upon dilution into aqueous media.

Issue: My **TS 155-2** precipitated when I diluted the stock solution into my aqueous assay buffer.

This is a common problem for poorly soluble compounds and occurs when the concentration of the compound exceeds its kinetic solubility limit in the final aqueous medium.



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Caption: Troubleshooting workflow for addressing **TS 155-2** precipitation.

Solutions:

- **Reduce Final Concentration:** The most direct solution is to lower the final working concentration of **TS 155-2** in your assay to a level below its solubility limit.
- **Adjust Co-solvent Concentration:** If your experimental system can tolerate it, a small increase in the final concentration of the organic co-solvent may help. For example, increasing the final DMSO concentration from 0.1% to 0.5% can improve solubility. It is crucial to include a matching vehicle control in your experiment to account for any effects of the solvent itself.
- **Explore Alternative Formulation Strategies:** For more persistent solubility issues, advanced formulation techniques can be considered:
 - **Complexation with Cyclodextrins:** Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
 - **Use of Surfactants:** Surfactants can form micelles that encapsulate poorly soluble compounds, thereby increasing their apparent solubility in aqueous solutions.

Issue: My stock solution appears cloudy or contains visible solid particles.

This indicates that the compound has either failed to dissolve completely or has precipitated out of solution during storage, possibly due to temperature fluctuations or solvent degradation.

Solutions:

- **Attempt to Re-dissolve:** Try to bring the compound back into solution by gently warming the vial in a 37°C water bath and using mechanical agitation like vortexing or sonicating.
- **Prepare a Fresh Stock Solution:** If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one. Over time, DMSO can absorb atmospheric moisture, which can reduce its ability to keep a compound dissolved.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

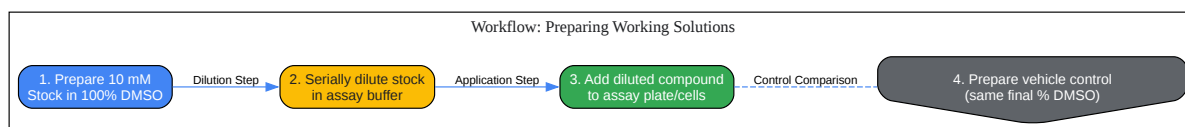
This protocol describes the preparation of a high-concentration stock solution of **TS 155-2**.

Materials:

- **TS 155-2** (MW: 704.9 g/mol)
- 100% Dimethyl Sulfoxide (DMSO), anhydrous
- Calibrated balance
- Microcentrifuge tubes or amber vials
- Vortexer and/or sonicator

Procedure:

- Weigh out 7.05 mg of **TS 155-2** solid on a calibrated balance.
- Transfer the solid to an appropriate vial.
- Add 1.0 mL of 100% DMSO to the vial. This will yield a final concentration of 10 mM.
- Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved.
- If dissolution is slow, place the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.
- Visually inspect the solution against a light source to ensure there are no visible particles.
- Dispense the stock solution into single-use aliquots (e.g., 20 µL) and store at -20°C or -80°C.



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Caption: Experimental workflow for preparing **TS 155-2** working solutions.

Protocol 2: Determination of Kinetic Solubility in Assay Buffer

This protocol provides a general method to estimate the maximum concentration at which **TS 155-2** remains soluble when rapidly diluted from a DMSO stock into an aqueous buffer.

Materials:

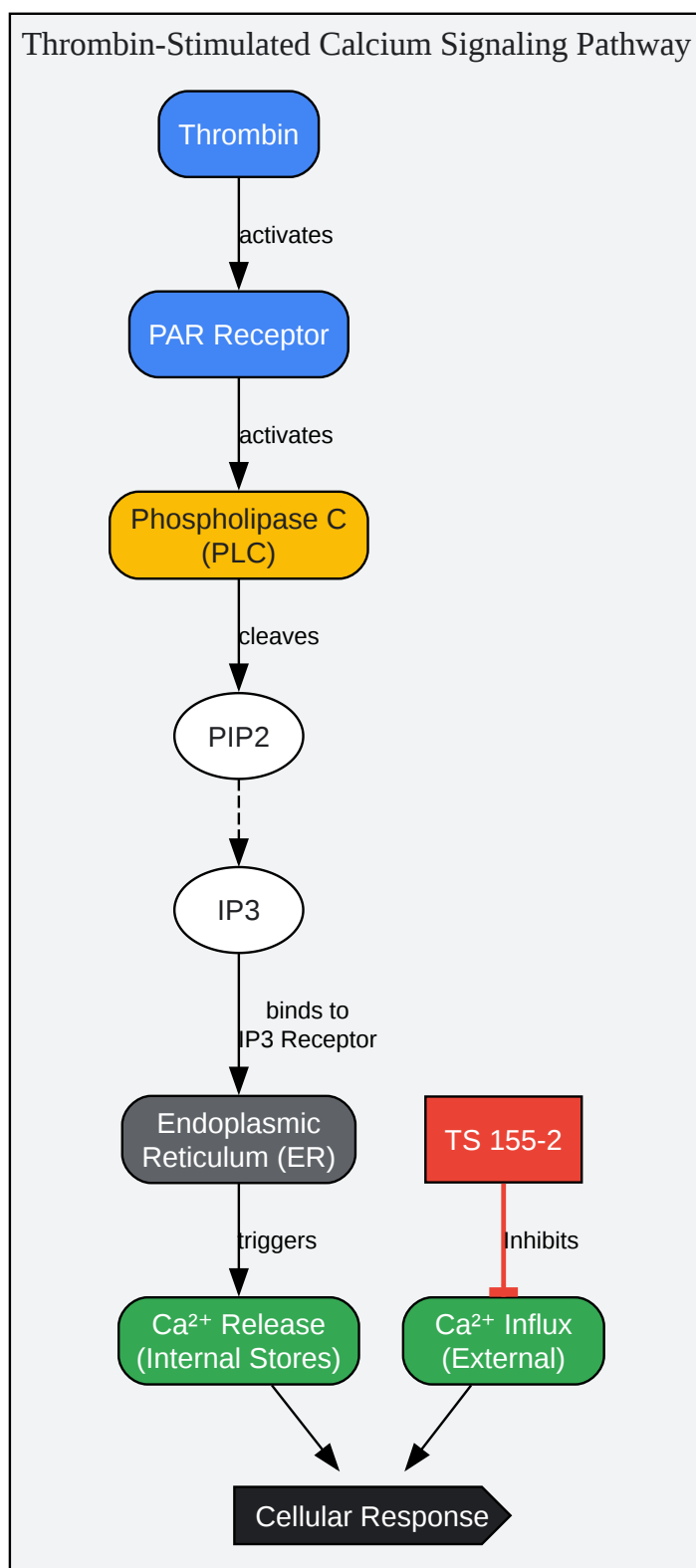
- 10 mM **TS 155-2** stock solution in DMSO
- Aqueous assay buffer of choice (e.g., PBS, cell culture medium)
- 96-well clear plate or microcentrifuge tubes
- Plate reader or HPLC for quantification (optional, for precise measurement)

Procedure:

- Prepare a series of dilutions of your aqueous buffer.
- Add a small, fixed volume of the 10 mM **TS 155-2** DMSO stock to each tube/well to achieve a range of final concentrations (e.g., 1 μ M, 5 μ M, 10 μ M, 25 μ M, 50 μ M, 100 μ M). Ensure the final DMSO concentration is constant across all samples.
- Include a buffer-only control and a vehicle (DMSO) control.
- Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration.
- Visually inspect each sample for any sign of precipitation or turbidity. The highest concentration that remains clear is the approximate kinetic solubility.
- For Quantification (Optional): Centrifuge the samples to pellet any undissolved compound. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Signaling Pathway

TS 155-2 is reported to inhibit thrombin-stimulated calcium entry. The diagram below illustrates the canonical thrombin signaling pathway leading to calcium mobilization and the proposed point of inhibition by **TS 155-2**.



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Caption: Proposed mechanism of **TS 155-2** on the thrombin signaling pathway.

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